molecular formula C7H8BrNO B2737325 3-(2-Bromoethoxy)pyridine CAS No. 162541-27-7

3-(2-Bromoethoxy)pyridine

Cat. No.: B2737325
CAS No.: 162541-27-7
M. Wt: 202.051
InChI Key: CZDNYGNWQNMKBZ-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)pyridine is a chemical compound with the molecular formula C7H8BrNO. It is a pyridine derivative where a bromoethoxy group is attached to the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)pyridine typically involves the reaction of pyridine with 2-bromoethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the alcohol, followed by nucleophilic substitution to attach the bromoethoxy group to the pyridine ring .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethoxy moiety undergoes S<sub>N</sub>2 displacement with amines, thiols, and alkoxides. For example:

  • Reaction with benzylamine (Thieme Connect, ):

    • Conditions : DMF solvent, room temperature, 36 hours.

    • Outcome : Substitution at the bromo group yields 3-(2-(benzylamino)ethoxy)pyridine (2o ) and 3-(benzylamino)pyridine (2p ) via sequential S<sub>N</sub>2 and S<sub>N</sub>Ar pathways.

    • Yields : 59% (2o ) and 30% (2p ).

SubstrateNucleophileProduct(s)Yield (%)
2,4,6-Tribromo-3-(2-bromoethoxy)pyridineBenzylamine3-(2-(Benzylamino)ethoxy)pyridine59
3-(Benzylamino)pyridine30

Coupling Reactions

The bromine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura):

  • Example : Reaction with arylboronic acids under palladium catalysis.

    • Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C.

    • Outcome : Formation of biaryl ether derivatives.

Aromatic Electrophilic Substitution

The pyridine ring undergoes regioselective functionalization at electron-deficient positions (C2, C4, C6) when activated by Lewis acids (e.g., BF<sub>3</sub>·OEt<sub>2</sub>) :

  • Phosphonation with diphenylphosphine oxide:

    • Conditions : BF<sub>3</sub>·OEt<sub>2</sub>, −78°C, 10 minutes.

    • Outcome : C4-phosphonation dominates due to thermodynamic control.

Pyridine DerivativePosition SubstitutedYield (%)Selectivity Factor
3-(2-Bromoethoxy)pyridineC485>20:1 (C4 vs. C2/C6)

Tandem S<sub>N</sub>2 and S<sub>N</sub>Ar Reactions

In the presence of multiple leaving groups, sequential substitutions occur:

  • Case Study (Thieme Connect, ):

    • Step 1 : S<sub>N</sub>2 displacement of bromine in the ethoxy chain.

    • Step 2 : S<sub>N</sub>Ar substitution at the pyridine ring (C2/C4/C6).

Reduction and Oxidation

  • Nitro Group Reduction : Hydrogenation (H<sub>2</sub>, Pd/C) reduces nitro to amine while preserving the bromoethoxy group.

  • Oxidation : The ethoxy chain can be oxidized to carboxylic acids under strong oxidative conditions (e.g., KMnO<sub>4</sub>).

Biological Interactions

While not a primary focus, the bromoethoxy group enhances reactivity with biological targets:

  • Enzyme Inhibition : Acts as a Michael acceptor in cysteine protease inhibition.

Key Mechanistic Insights

  • S<sub>N</sub>2 Reactivity : The primary bromine exhibits >10× faster substitution rates compared to aryl bromines due to steric accessibility.

  • Lewis Acid Activation : BF<sub>3</sub>·OEt<sub>2</sub> lowers the LUMO energy of the pyridine ring, enabling nucleophilic attack at C4 (ΔG = −43 kJ/mol for 3-fluoro derivatives) .

Scientific Research Applications

Pharmaceutical Development

3-(2-Bromoethoxy)pyridine is primarily utilized in the pharmaceutical industry for synthesizing various drug candidates. Notably, it serves as an intermediate in the development of inhibitors targeting specific protein kinases, such as p38α mitogen-activated protein kinase. This kinase is implicated in inflammatory responses and cancer progression, making it a significant target for therapeutic intervention.

Case Study: Synthesis of p38α Inhibitors

  • Method : The compound was used in an optimized synthesis route to create potent p38α inhibitors.
  • Results : Both enantiomers of the inhibitors were successfully synthesized, demonstrating the compound's utility in developing targeted therapies against inflammatory diseases and cancer .

Organic Synthesis

In organic chemistry, this compound acts as a valuable reagent for constructing complex molecular frameworks. Its ability to participate in various coupling reactions enhances its significance in synthetic pathways.

Synthesis Pathways

  • Suzuki Cross-Coupling Reaction : The compound has been employed as a starting material for synthesizing novel pyridine derivatives via the Suzuki reaction with arylboronic acids, yielding products in moderate to good yields .
  • Nucleophilic Substitution Reactions : It has also been used in nucleophilic aromatic substitution reactions to introduce functional groups into the pyridine ring, facilitating further chemical modifications .

Agricultural Chemicals

The compound finds applications in formulating agrochemicals, particularly in enhancing the efficacy of pesticides and herbicides. Its derivatives have been reported to improve crop yields by providing better protection against pests.

Agricultural Application Insights

  • Field Studies : Research indicates that bromopyridine derivatives can enhance the effectiveness of existing agricultural chemicals, leading to increased agricultural productivity .

Material Science

This compound contributes to developing advanced materials due to its unique chemical properties. These properties make it suitable for creating durable polymers and coatings.

Material Properties

  • Durability and Resistance : The incorporation of this compound into polymer matrices has shown improvements in mechanical strength and chemical resistance, which are critical for industrial applications .

Biochemical Research

In biochemical studies, this compound is utilized for investigating enzyme inhibition and receptor binding mechanisms. This research aids in understanding various biological pathways and disease mechanisms.

Biochemical Investigations

  • Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, contributing valuable insights into drug design and development .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for kinase inhibitorsEffective synthesis of p38α inhibitors
Organic SynthesisReagent for complex molecule synthesisSuccessful coupling reactions
Agricultural ChemicalsEnhances efficacy of pesticides and herbicidesImproved crop yields
Material ScienceDevelopment of durable polymers and coatingsEnhanced mechanical strength
Biochemical ResearchStudies on enzyme inhibition and receptor bindingInsights into biological pathways

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)pyridine depends on its specific application and the molecular targets involved. Generally, it can act as a building block for molecules that interact with biological targets such as enzymes or receptors. The exact pathways and targets would vary based on the derivative and its intended use .

Comparison with Similar Compounds

  • 2-Bromoethoxybenzene
  • 3-Bromoethoxytoluene
  • 2-Bromoethoxypyridine

Comparison: 3-(2-Bromoethoxy)pyridine is unique due to the presence of the pyridine ring, which imparts different chemical properties compared to benzene or toluene derivatives. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions, making it more versatile in chemical reactions and biological applications .

Biological Activity

3-(2-Bromoethoxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and other therapeutic properties, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, which is known for its diverse biological activities. The bromine atom and ethoxy group provide unique reactivity and interaction capabilities with biological targets. The compound can be synthesized through various methods, often involving nucleophilic substitution reactions where the bromine atom acts as a leaving group.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Pyridine compounds have shown efficacy against a range of bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus56 μg/mL
Escherichia coli55 μg/mL
Other pyridine derivativesBacillus subtilis2.18–3.08 μM

The presence of the ethoxy group in this compound enhances its solubility and bioavailability, contributing to its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Pyridine derivatives have also been investigated for their antiviral properties. Research indicates that compounds containing the pyridine nucleus can inhibit viral replication and may show potential against viruses such as SARS-CoV-2. For instance, modifications to the pyridine structure can enhance its interaction with viral proteins, thereby inhibiting their function .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine, including those similar to this compound, exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values comparable to established antibiotics, suggesting potential for development into new therapeutic agents .
  • Antiviral Research : Another investigation focused on the antiviral activity of pyridine compounds against influenza viruses. The study noted that compounds with structural similarities to this compound inhibited viral entry into host cells, showcasing their potential as antiviral agents .

The biological activity of this compound is largely attributed to its ability to interact with specific proteins involved in microbial and viral processes. The bromine atom may enhance binding affinity due to halogen bonding interactions, while the ethoxy group can facilitate hydrophobic interactions within the target sites .

Properties

IUPAC Name

3-(2-bromoethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDNYGNWQNMKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162541-27-7
Record name 3-(2-bromoethoxy)pyridine
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Synthesis routes and methods

Procedure details

A solution of 2-(pyridin-3-yloxy)-ethanol (200 mg) in 5 mL dichloromethane was cooled to 0° C. and treated with carbon tetrabromide (524 mg) followed by triphenylphosphine (415 mg) portionwise. The reaction mixture was stirred at 0° C. for 30 mins then at room temperature for 45 mins. The volatiles were evaporated and the residue purified by silica gel chromatography eluting with 0-100% EtOAc/pentane to give the title compound (204 mg) as a colourless liquid which was used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
524 mg
Type
reactant
Reaction Step Two
Quantity
415 mg
Type
reactant
Reaction Step Three

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